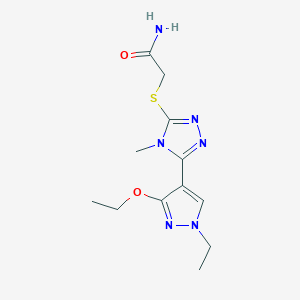
3-chloro-N-(2-methyl-4-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-chloro-N-(2-methyl-4-nitrophenyl)propanamide” is a chemical compound with the molecular formula C10H11ClN2O3 and a molecular weight of 242.66 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-chloro-N-(2-methyl-4-nitrophenyl)propanamide” consists of a propanamide backbone with a chlorine atom on the third carbon. The nitrogen atom is bonded to a phenyl ring, which is substituted with a methyl group at the second position and a nitro group at the fourth position .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-chloro-N-(2-methyl-4-nitrophenyl)propanamide” are not fully detailed in the sources I found. It is known that the compound should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Analysis
Nitrated Phenols in the Atmosphere : Nitrophenols, including derivatives similar to "3-chloro-N-(2-methyl-4-nitrophenyl)propanamide," have been extensively studied for their atmospheric occurrence. Such compounds are formed through combustion processes, hydrolysis of pesticides, and secondary atmospheric reactions. Analytical techniques like HPLC or GC-MS are employed for their identification and quantification, highlighting the environmental relevance and the analytical challenges posed by these compounds (Harrison et al., 2005).
Degradation Processes : LC-MS/MS studies focusing on the degradation processes of nitroaromatic compounds and related chemicals, such as nitisinone, provide insights into their stability under various conditions. Such studies are crucial for understanding the environmental fate and potential toxicity of these compounds, thereby informing safer pharmaceutical and industrial applications (Barchańska et al., 2019).
Potential Medical Applications
Neuroprotection and Toxicity : Studies on environmental agents and their potential to trigger massive apoptotic neurodegeneration in the developing brain have highlighted the importance of understanding the biological effects of nitroaromatic compounds. These insights are pivotal for assessing the risks of exposure to such chemicals, particularly in pediatric and obstetrical medicine (Olney et al., 2000).
Hepatoprotective and Nephroprotective Activities : Research on chrysin, a flavonoid, and its protective activities against various drugs and toxic agents, including nitroaromatic compounds, underscores the potential for developing treatments for liver and kidney damage induced by environmental toxins and pharmaceuticals (Pingili et al., 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-N-(2-methyl-4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-7-6-8(13(15)16)2-3-9(7)12-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEFTICNLGVBDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-methyl-4-nitrophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

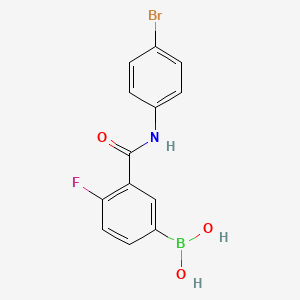
![N-(2-fluorophenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2628642.png)
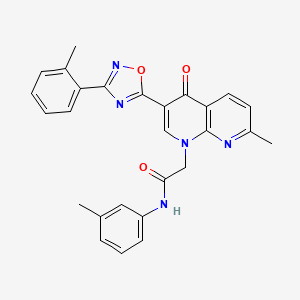

![3-[(Ethyl-methyl-oxo-lambda6-sulfanylidene)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2628647.png)
![(3-Methylphenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2628648.png)
![{4-[(4-Chlorobenzyl)oxy]-3-ethoxyphenyl}methanol](/img/structure/B2628652.png)
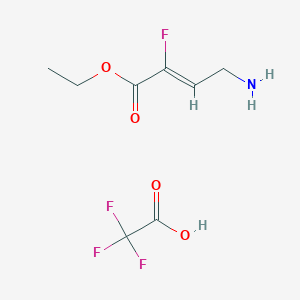
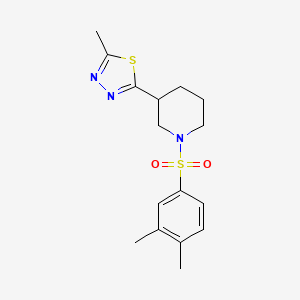
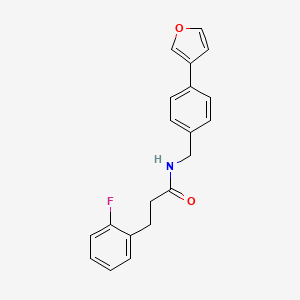

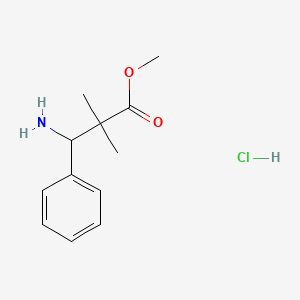
![2-fluoro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2628661.png)
